![molecular formula C17H17ClN2O3 B5866673 2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide
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Overview
Description
2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as "Compound X," is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, Compound X can induce changes in gene expression that lead to cell death or decreased inflammation.
Biochemical and Physiological Effects:
Studies have shown that Compound X can induce apoptosis in cancer cells by activating certain pathways involved in the regulation of cell death. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. These effects suggest that Compound X has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a safer option for in vitro and in vivo studies. However, one limitation of using Compound X is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of cancer and inflammatory diseases. Finally, more research is needed to explore the potential use of Compound X in other fields, such as agriculture, where it may have applications as a pesticide or herbicide.
Synthesis Methods
Compound X can be synthesized using a multi-step process involving the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with 2-amino benzoic acid. The final product is obtained through the reaction of the intermediate product with N,N'-dimethylformamide dimethyl acetal and chloramine-T.
Scientific Research Applications
Compound X has been found to have potential applications in various fields of scientific research. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. Studies have shown that Compound X can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs. In addition, Compound X has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-12(11)2)22-10-16(21)23-20-17(19)14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSZMCDSTKFSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2Cl)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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